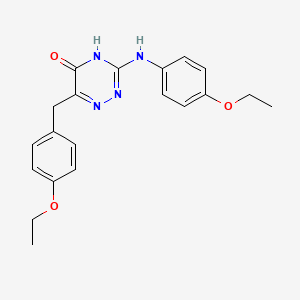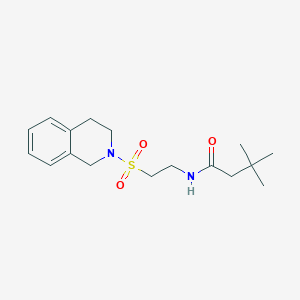![molecular formula C16H20N2O2S B2639989 N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 1090628-70-8](/img/structure/B2639989.png)
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as CM-124 or TAK-831, is a novel small molecule drug candidate that has shown potential therapeutic effects in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological and pathological processes. The sigma-1 receptor has been implicated in the modulation of pain, inflammation, and mood disorders. N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been shown to bind to the sigma-1 receptor with high affinity, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity in animal models of pain, which may be due to its analgesic effects. N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has also been shown to reduce inflammation, which may be beneficial in the treatment of various inflammatory diseases. In addition, N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is its potent and selective binding to the sigma-1 receptor. This makes it a valuable tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. However, one limitation of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is its relatively short half-life, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the investigation of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide. One direction is to further investigate its potential therapeutic effects in various disease models, including pain, inflammation, and mood disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with other receptors and signaling pathways. In addition, the development of more potent and selective sigma-1 receptor modulators may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methoxybenzenethiol, which is then reacted with 1-cyanocyclohexane to form the intermediate compound. The final step involves the coupling of the intermediate compound with chloroacetic acid to produce N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide. The synthesis of N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been investigated for its potential therapeutic effects in various preclinical studies. It has been shown to have potent analgesic effects in animal models of pain, including neuropathic and inflammatory pain. N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. In addition, N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been investigated for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-20-13-5-7-14(8-6-13)21-11-15(19)18-16(12-17)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEILSCVGNVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)
![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)

![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)

![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2639919.png)
![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2639920.png)



![Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2639925.png)
![7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2639928.png)
